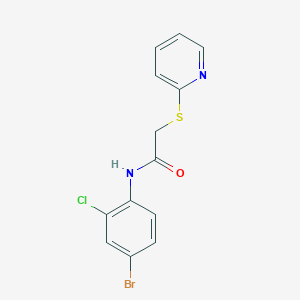![molecular formula C31H27N3O B283003 N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine, also known as BITA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BITA is a trityl-protected amine that can be used as a building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has also been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of anxiety and sleep. This binding can lead to anxiolytic and sedative effects.
Biochemical and Physiological Effects
N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been shown to have several biochemical and physiological effects. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been shown to have antioxidant activity, which can help protect cells from oxidative stress and damage. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been shown to have antitumor activity, which can help inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has several advantages for lab experiments. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine is relatively easy to synthesize and has a high purity, which can help ensure reproducibility of results. Additionally, N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has a wide range of applications in the synthesis of biologically active molecules, which can help researchers develop new drugs and therapies. However, N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine also has some limitations for lab experiments. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has not been extensively studied in vivo, which can limit its potential applications in animal models and clinical trials.
Orientations Futures
There are several future directions for research on N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine. One direction is to further investigate the mechanism of action of N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine and its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential applications of N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine in the synthesis of new antimicrobial agents and metal-organic frameworks. Additionally, further research is needed to determine the safety and efficacy of N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine in animal models and clinical trials, which can help pave the way for its potential use in human medicine.
Méthodes De Synthèse
The synthesis of N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine involves the reaction of benzyl imidazole-1-carboxylate with trityl chloride and subsequent reduction with lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 165-167°C and a purity of over 99%. The synthesis of N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been extensively used as a building block for the synthesis of various biologically active molecules. For example, N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been used as a precursor for the synthesis of several antitumor agents, such as BITC and BITC-N-oxide. N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has also been used in the synthesis of various antimicrobial agents, such as N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine-Cu(II) complexes and N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine-containing peptides. Additionally, N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine has been used in the synthesis of several metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis.
Propriétés
Formule moléculaire |
C31H27N3O |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(2S)-1-imidazol-1-yl-3-phenyl-2-(tritylamino)propan-1-one |
InChI |
InChI=1S/C31H27N3O/c35-30(34-22-21-32-24-34)29(23-25-13-5-1-6-14-25)33-31(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,24,29,33H,23H2/t29-/m0/s1 |
Clé InChI |
BZHWXDNWLOXXLO-LJAQVGFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N2C=CN=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)N2C=CN=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N2C=CN=C2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)
![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B282937.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide](/img/structure/B282938.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B282939.png)
![N-(4-chlorophenyl)-2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B282940.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B282941.png)
![N-(2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282943.png)